
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amine groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide typically involves the protection of the amine group using the Boc group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, the protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tert-butyloxycarbonyl-protected amino acids. These protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide undergoes various types of reactions, including:
Reduction: The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine (DMAP), and trimethylsilyl iodide .
Major Products Formed
The major products formed from these reactions include the deprotected amine and tert-butyl cations .
Wissenschaftliche Forschungsanwendungen
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of dipeptides and other complex organic molecules.
Wirkmechanismus
The mechanism of action of tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide involves the protection of amine groups during chemical reactions. The Boc group is added to the amine under aqueous conditions, forming a stable carbamate. This protects the amine from unwanted reactions, allowing for selective deprotection under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other Boc-protected amino acids and peptides, such as:
- tert-Butoxycarbonyl-protected glycine
- tert-Butoxycarbonyl-protected alanine
- tert-Butoxycarbonyl-protected valine .
Uniqueness
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide is unique due to its specific structure, which includes a phenacyl group and an aspartyl-phenylalanineamide moiety. This makes it particularly useful in the synthesis of complex peptides and proteins .
Eigenschaften
CAS-Nummer |
82006-97-1 |
|---|---|
Molekularformel |
C26H31N3O7 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-[[(2S)-1-oxo-1-(phenacylamino)-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H31N3O7/c1-26(2,3)36-25(35)29-20(15-22(31)32)24(34)28-19(14-17-10-6-4-7-11-17)23(33)27-16-21(30)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t19-,20-/m0/s1 |
InChI-Schlüssel |
KANKYQLSSLXILV-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


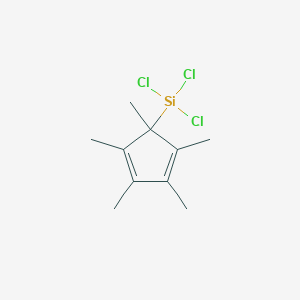
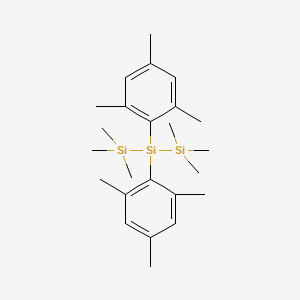
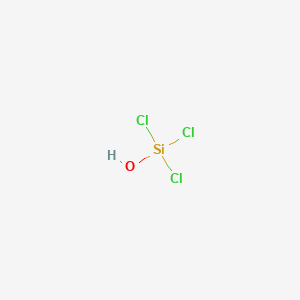
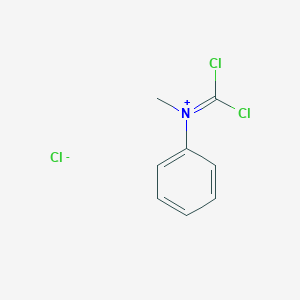
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
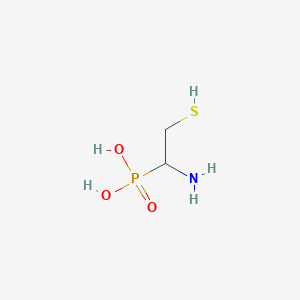
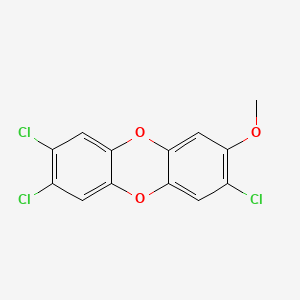

![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/no-structure.png)


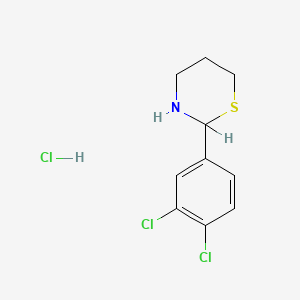
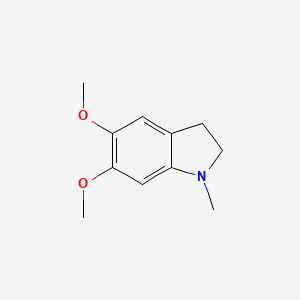
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
